Acridine, 9-amino-1-methyl-
CAS No.: 23045-11-6
Cat. No.: VC18412621
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23045-11-6 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-methylacridin-9-amine |
| Standard InChI | InChI=1S/C14H12N2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H2,15,16) |
| Standard InChI Key | QDFZZUZHYOGLPL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC2=NC3=CC=CC=C3C(=C12)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Synthesis and Derivative Development
Synthetic Pathways
Although no direct synthesis of 9-amino-1-methylacridine is documented, analogous methods for 9-amino-2-methylacridine involve:
-
Ullmann Condensation: Coupling o-chlorobenzoic acid with methyl-substituted anilines to form N-aryl anthranilic acids .
-
Cyclization: Using polyphosphoric acid to cyclize intermediates into acridin-9-one precursors .
-
Functionalization: Alkylation at the N10 position with halogenated alkanes (e.g., 1-bromo-3-chloropropane) under phase-transfer catalysis .
Challenges in Isomer-Specific Synthesis
Positional isomerism complicates the isolation of 1-methyl derivatives due to similar reactivity of methyl groups at adjacent positions. Advanced techniques like high-performance liquid chromatography (HPLC) or chiral resolution may be required to purify the desired isomer .
Pharmacokinetic and Pharmacodynamic Profiles
Blood-Brain Barrier Penetration
In orthotopic glioblastoma models, 9-aminoacridine analogs demonstrate significant brain uptake. For example, compound 2 ([9-(1-benzyl-piperidin-4-ylamino)-acridin-3-yl]-(4-methyl-piperazin-1-yl)-methanone) achieves a brain-to-plasma ratio of 0.85 after oral administration, with peak brain concentrations of 1.7 μM . These findings suggest that 9-amino-1-methylacridine could similarly traverse the blood-brain barrier, making it a candidate for treating CNS malignancies.
Antitumor Mechanisms
Acridine derivatives inhibit topoisomerase II, inducing DNA strand breaks and apoptosis. In glioma cell lines, lead compounds exhibit ED values of 1–5 μM . The methyl group’s position influences interactions with the enzyme’s hydrophobic pocket, potentially modulating potency.
Antimicrobial Applications
Structure-Activity Relationships
N10-alkylated acridin-9-one derivatives show broad-spectrum antimicrobial activity. For instance:
-
10-[3'-(N,N-diethylamino)propyl]acridin-9-one inhibits Staphylococcus aureus at MIC values of 12.5 μg/mL .
-
10-[2'-(N,N-diphenylamino)ethyl]acridin-9-one exhibits antifungal activity against Candida albicans .
The 1-methyl substituent may enhance lipophilicity, improving membrane permeability and microbial target engagement.
Metabolic Stability and Toxicity
In Vitro Metabolism
Microsomal stability studies of 9-aminoacridines reveal moderate hepatic clearance. For example, compound 1 shows a half-life of 45 minutes in human liver microsomes, while compound 2 exhibits improved stability (t = 120 minutes) . Methylation at position 1 could sterically hinder cytochrome P450 oxidation, prolonging systemic exposure.
Plasma Protein Binding
Future Directions and Challenges
Targeted Synthesis
Developing regioselective methods to synthesize 9-amino-1-methylacridine is critical. Computational modeling could predict optimal reaction conditions to favor the 1-methyl isomer over other positional variants.
Preclinical Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume